1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(naphthalen-2-ylsulfonyl)piperazine hydrochloride
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Overview
Description
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(naphthalen-2-ylsulfonyl)piperazine hydrochloride is a complex organic compound that features a piperazine ring substituted with benzo[d][1,3]dioxol and naphthalen-2-ylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(naphthalen-2-ylsulfonyl)piperazine hydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of benzo[d][1,3]dioxol-5-ylmethyl and naphthalen-2-ylsulfonyl derivatives, which are then reacted with piperazine under specific conditions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(naphthalen-2-ylsulfonyl)piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(naphthalen-2-ylsulfonyl)piperazine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(naphthalen-2-ylsulfonyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-methylpiperazine hydrochloride
- N-(benzo[d][1,3]dioxol-5-ylmethyl)ethanamine hydrochloride
- 3-Benzo[1,3]dioxol-5-ylmethyl-piperidine hydrochloride
Uniqueness
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(naphthalen-2-ylsulfonyl)piperazine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-naphthalen-2-ylsulfonylpiperazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S.ClH/c25-29(26,20-7-6-18-3-1-2-4-19(18)14-20)24-11-9-23(10-12-24)15-17-5-8-21-22(13-17)28-16-27-21;/h1-8,13-14H,9-12,15-16H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFSCXAAHXMQCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50386907 |
Source
|
Record name | ST50775900 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50386907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5920-25-2 |
Source
|
Record name | ST50775900 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50386907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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